Curcumin Sulfate Tetrabutylammonium Salt Curcumin Sulfate Tetrabutylammonium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207789
InChI:
SMILES:
Molecular Formula: C₃₇H₅₅NO₉S
Molecular Weight: 689.9

Curcumin Sulfate Tetrabutylammonium Salt

CAS No.:

Cat. No.: VC0207789

Molecular Formula: C₃₇H₅₅NO₉S

Molecular Weight: 689.9

* For research use only. Not for human or veterinary use.

Curcumin Sulfate Tetrabutylammonium Salt -

Specification

Molecular Formula C₃₇H₅₅NO₉S
Molecular Weight 689.9

Introduction

Chemical Identity and Structure

Curcumin Sulfate Tetrabutylammonium Salt is a salt formed between curcumin sulfate and tetrabutylammonium. The compound consists of a curcumin backbone with a sulfate group, paired with a tetrabutylammonium counterion that significantly alters its physicochemical properties.

Nomenclature and Identification

The compound is identified through several chemical identifiers and naming conventions as outlined in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
Common NameCurcumin Sulfate Tetrabutylammonium Salt
IUPAC Name[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] sulfate;tetrabutylazanium
CAS Number339286-19-0
PubChem CID71315015
Component CompoundsCID 16028 (Tetrabutylammonium), CID 66645351 (Curcumin sulfate)
Creation Date2013-05-17
Modification Date2025-02-22

Several synonyms exist for this compound, including (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-[3-methoxy-4-(sulfooxy)phenyl]-1,6-heptadiene-3,5-dione Tetrabutylammonium Salt . This complex nomenclature reflects the structural arrangement where one of the hydroxyl groups of curcumin has been converted to a sulfate ester, with tetrabutylammonium serving as the counterion.

Molecular Structure and Properties

The molecular structure of Curcumin Sulfate Tetrabutylammonium Salt consists of a modified curcumin backbone where one hydroxyl group has been replaced by a sulfate group, with tetrabutylammonium as the counterion. The essential physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC21H20O9S · C16H36N (Complete salt)
Molecular Weight689.9 g/mol
Physical StateSolid
ColorYellow to Dark Yellow
StabilityHygroscopic
Storage Condition2-8°C
3D StatusConformer generation disallowed (too flexible, mixture or salt)

The molecular structure maintains the characteristic conjugated system of curcumin, which contributes to its chromophoric properties and yellow appearance . The addition of the sulfate group alters the electronic distribution and introduces a negative charge that is balanced by the positively charged tetrabutylammonium ion.

Synthesis and Preparation

The synthesis of Curcumin Sulfate Tetrabutylammonium Salt involves a series of chemical transformations starting from curcumin, the natural compound derived from turmeric.

General Synthetic Approach

The preparation of Curcumin Sulfate Tetrabutylammonium Salt follows a relatively straightforward process:

  • First, the tetrabutylammonium salt is dissolved in an appropriate solvent, typically ethanol

  • Curcumin is then added to the solution

  • Finally, sulfuric acid is introduced to facilitate the sulfation reaction

This approach results in the selective sulfation of one of the phenolic hydroxyl groups of curcumin. The tetrabutylammonium counterion enhances the solubility of the resulting salt in organic solvents compared to the parent curcumin compound.

Advanced Synthesis Methods

Recent advances in curcumin chemistry have enabled more efficient synthesis methods. A high-yield synthesis approach for curcumin and symmetric curcuminoids has been developed that could potentially be adapted for the preparation of curcumin sulfate derivatives. This method involves:

  • Protection of the keto-enol functionality of acetylacetone using boron trifluoride

  • Condensation with the appropriate aromatic aldehyde catalyzed by n-butylamine

  • Cleavage of the BF2 group using hydrated metal oxides

This synthetic route provides excellent yields and could be modified to include a subsequent sulfation step to produce the desired salt form. The synthesis of curcumin itself using the modified Pabon's approach and subsequent derivatization represents an important pathway for obtaining various curcumin-based compounds .

Spectroscopic and Analytical Characterization

The characterization of Curcumin Sulfate Tetrabutylammonium Salt relies on various spectroscopic and analytical techniques that provide detailed information about its structure and purity.

Spectral Data

Several spectroscopic methods are commonly employed to characterize this compound, including NMR, IR, and mass spectrometry. The chemical identification can be facilitated through standardized chemical notations such as SMILES and InChI:

SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O.CCCCN+(CCCC)CCCC

InChI: InChI=1S/C21H20O9S.C16H36N/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h3-12,24H,13H2,1-2H3,(H,25,26,27);5-16H2,1-4H3/q;+1/p-1/b7-3+,8-4+;

These notations provide a standardized representation of the chemical structure that can be used for database searches and computational studies.

Isotopically Labeled Variants

For research applications requiring tracer studies or mass spectrometry-based quantification, isotopically labeled variants such as Curcumin Sulfate-d6 Tetrabutylammonium Salt are available. These compounds have deuterium atoms substituted at specific positions, typically the methoxy groups:

Molecular Formula: C21D6H13O9S · C16H36N
Molecular Weight: 695.936 g/mol

The deuterated version maintains the same chemical properties as the non-deuterated form but can be distinguished by mass spectrometry, making it valuable for pharmacokinetic and metabolism studies.

Biological Activities and Applications

Curcumin Sulfate Tetrabutylammonium Salt inherits many of the biological properties of curcumin while potentially offering improved pharmacokinetic characteristics due to its salt form.

Antioxidant and Anti-inflammatory Properties

Like its parent compound curcumin, Curcumin Sulfate Tetrabutylammonium Salt exhibits significant antioxidant and anti-inflammatory properties . These activities make it potentially useful for research in various therapeutic areas:

  • Scavenging of free radicals and reactive oxygen species

  • Inhibition of lipid peroxidation

  • Upregulation of endogenous antioxidant enzymes

  • Suppression of pro-inflammatory cytokine production

These antioxidant mechanisms protect neurons from oxidative stress and may contribute to neuroprotective effects in models of neurodegenerative diseases .

Neuroprotective Effects

Curcumin derivatives have demonstrated significant effects on central nervous system function and cerebrovascular health. Research suggests these compounds can:

  • Preserve blood-brain barrier integrity by inhibiting matrix metalloproteinase 9 (MMP-9)

  • Reduce endothelial permeability

  • Limit neuroinflammatory responses

  • Increase expression of tight junction proteins like zonula occludens-1 and occludin

The tetrabutylammonium salt form may potentially enhance curcumin's ability to cross the blood-brain barrier, addressing one of the key limitations of curcumin in neurological applications.

Pharmacokinetic Considerations

Bioavailability Challenges

Curcumin and its derivatives face significant pharmacokinetic challenges, particularly regarding bioavailability. The tetrabutylammonium salt form represents one approach to addressing these limitations.

The parent compound curcumin is known for its poor bioavailability due to:

  • Low water solubility

  • Rapid metabolism

  • Limited absorption

  • Extensive first-pass effect

The salt form potentially improves solubility in certain solvents, which may contribute to enhanced absorption and bioavailability in experimental systems .

Advanced Formulation Approaches

To further enhance the bioavailability of curcumin compounds, various formulation strategies have been explored:

  • Liposomal encapsulation

  • Complexation with brain-derived phospholipids and proteins

  • Nanoparticle formulations

  • Co-administration with bioavailability enhancers like piperine

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